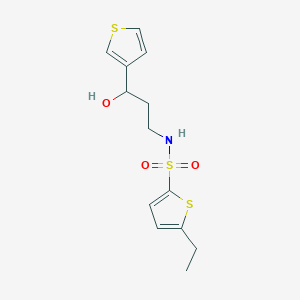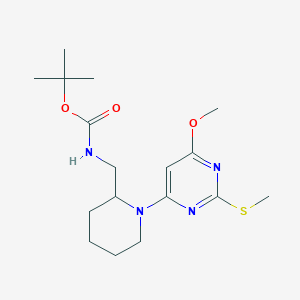![molecular formula C16H12INO3 B2385751 2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile CAS No. 443289-44-9](/img/structure/B2385751.png)
2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile is an organic compound with the molecular formula C16H12INO3. It is characterized by the presence of a formyl group, an iodine atom, and a methoxy group attached to a phenoxy ring, which is further connected to a benzonitrile moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity .
Méthodes De Préparation
The synthesis of 2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of a methoxyphenol derivative, followed by formylation and subsequent coupling with a benzonitrile derivative. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Analyse Des Réactions Chimiques
2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The iodine atom and methoxy group can also influence the compound’s binding affinity and specificity, affecting its overall biological activity .
Comparaison Avec Des Composés Similaires
2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile can be compared with other similar compounds, such as:
2-[(4-Formyl-2-bromo-6-methoxyphenoxy)methyl]benzonitrile: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
2-[(4-Formyl-2-chloro-6-methoxyphenoxy)methyl]benzonitrile:
2-[(4-Formyl-2-fluoro-6-methoxyphenoxy)methyl]benzonitrile: The presence of a fluorine atom can significantly alter its electronic properties and interactions with biological targets. The uniqueness of this compound lies in the presence of the iodine atom, which can enhance its reactivity and potential for forming covalent bonds with biological molecules.
Propriétés
IUPAC Name |
2-[(4-formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO3/c1-20-15-7-11(9-19)6-14(17)16(15)21-10-13-5-3-2-4-12(13)8-18/h2-7,9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJJCLIVKJIYFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2385670.png)





![1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime](/img/structure/B2385678.png)





